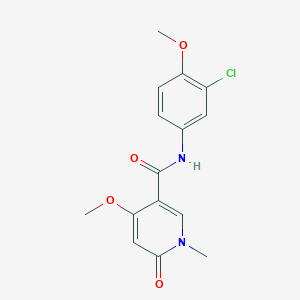
N-(3-chloro-4-methoxyphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-methoxyphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN2O4 and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-methoxyphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
Chemical Structure
The compound belongs to the dihydropyridine class, characterized by a six-membered ring with nitrogen and various substituents that influence its biological properties. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and receptor binding affinity.
Research has shown that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory processes. Inhibiting MPO can mitigate oxidative stress and inflammation associated with various diseases, including cardiovascular disorders and autoimmune conditions .
- Receptor Modulation : Studies indicate that this compound may act as an allosteric modulator for certain receptors, influencing metabolic pathways and cellular signaling. For instance, it has been suggested that it interacts with free fatty acid receptors (FFA3), which are implicated in glucose metabolism and inflammation .
- Antioxidant Properties : The dihydropyridine structure contributes to its antioxidant capabilities, scavenging free radicals and reducing oxidative damage in cells .
Table 1: Summary of Biological Activities
Case Study 1: MPO Inhibition
A study demonstrated that this compound significantly inhibited MPO activity in lipopolysaccharide-stimulated human whole blood models. The compound displayed a time-dependent inhibition profile, suggesting a mechanism-based inactivation pathway .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through oxidative stress mechanisms. It showed selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies .
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Its half-life supports once-daily dosing regimens in potential therapeutic applications. Further studies are warranted to explore its bioavailability and metabolism in human subjects .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-18-8-10(13(22-3)7-14(18)19)15(20)17-9-4-5-12(21-2)11(16)6-9/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEDLRQBZADNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














